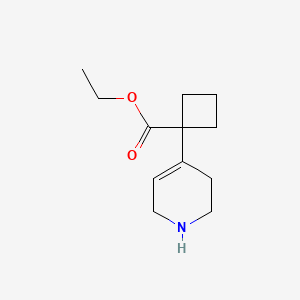

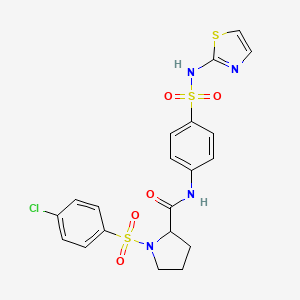

![molecular formula C22H19F2N3O4S2 B2664971 N-[3-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851782-42-8](/img/structure/B2664971.png)

N-[3-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule with multiple functional groups, including two fluorophenyl groups, a sulfonyl group, a dihydropyrazol group, and a methanesulfonamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For instance, the fluorophenyl groups might undergo reactions typical of aromatic compounds, while the sulfonyl and methanesulfonamide groups might participate in reactions involving nucleophilic substitution or condensation .Wissenschaftliche Forschungsanwendungen

Vinyl Fluorides Synthesis

A study by McCarthy et al. (1990) discusses a method to generate carbanions from fluoromethyl phenyl sulfone, which undergoes the Horner-Wittig reaction to yield α-fluoro-α,β-unsaturated sulfones. This provides a route to vinyl fluorides, indicating its potential use in synthesizing complex organic compounds (McCarthy et al., 1990).

Structural Studies of Derivatives

Dey et al. (2015) conducted a structural study on nimesulidetriazole derivatives, analyzing the intermolecular interactions in these compounds. This study highlights the importance of structural analysis in understanding the properties of such derivatives (Dey et al., 2015).

Catalytic Asymmetric Additions

Bhosale et al. (2022) report the first chiral phosphoric acid-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium. This process enables access to sulfone and fluorine incorporating quaternary stereocenters, important for the synthesis of biologically relevant compounds (Bhosale et al., 2022).

Corrosion Inhibition

A 2016 study by Olasunkanmi et al. explores the adsorption characteristics and inhibition of mild steel corrosion by quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides. This research is significant for understanding the compound's application in corrosion protection (Olasunkanmi et al., 2016).

Fluorinated Compounds Synthesis

Ni et al. (2009) developed a method for preparing alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes, indicating its use in synthesizing fluorinated compounds, which are significant in pharmaceutical and material sciences (Ni et al., 2009).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific safety and hazard information would depend on its physical and chemical properties. For example, 4-Fluorophenylacetonitrile, a related compound, is classified as acutely toxic and can cause skin and eye irritation .

Eigenschaften

IUPAC Name |

N-[3-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N3O4S2/c1-32(28,29)26-17-6-4-5-15(13-17)21-14-22(19-7-2-3-8-20(19)24)27(25-21)33(30,31)18-11-9-16(23)10-12-18/h2-13,22,26H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPFPCFIVREMDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

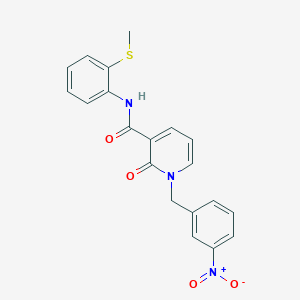

![[(4-Acetamidophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2664891.png)

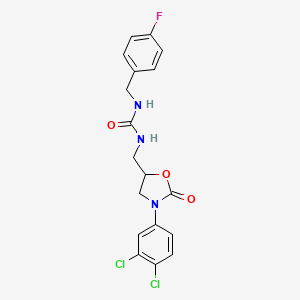

![2,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2664892.png)

![1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2664898.png)

![N1,N1-dimethyl-N4-{11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}benzene-1,4-diamine](/img/structure/B2664901.png)

![Diethyl 5-[2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2664902.png)

![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2664906.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2664910.png)